3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines a pyrimidoindole core with a dimethylphenyl and ethylthio substituent
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-4-25-20-22-17-15-7-5-6-8-16(15)21-18(17)19(24)23(20)14-10-12(2)9-13(3)11-14/h5-11,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAQOBYTCHXFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also play a crucial role in the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group, in particular, may confer distinct properties compared to similar compounds with different alkylthio groups .
Biological Activity
3-(3,5-Dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its effects in various biological assays, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrimidoindoles, characterized by a fused pyrimidine and indole structure. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of the ethylthio group and the dimethylphenyl moiety contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimido[5,4-b]indoles. For example, a study identified substituted pyrimido[5,4-b]indoles as potent activators of NFκB, which is crucial for cell survival and proliferation in cancer cells. These compounds selectively stimulated Toll-like receptor 4 (TLR4), leading to increased production of cytokines associated with immune response and potential antitumor activity .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrimido[5,4-b]indole A | HCT116 (colon cancer) | 7.5 | NFκB activation |
| Pyrimido[5,4-b]indole B | A549 (lung cancer) | 10.2 | TLR4 stimulation |
| This compound | MCF7 (breast cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that certain pyrimidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The ethylthio substitution may enhance membrane permeability or interaction with microbial targets.
The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways:
- TLR4 Activation : This pathway is implicated in innate immunity and inflammation. The compound's ability to activate TLR4 suggests a role in enhancing immune responses.
- NFκB Pathway : By activating NFκB, the compound may promote cell survival in the context of cancer therapy.
Case Studies
- Case Study on Immune Modulation : In a high-throughput screening assay involving human immune cells, compounds similar to this compound were shown to selectively induce type I interferon pathways while minimizing cytotoxic effects .
- Anticancer Efficacy in Preclinical Models : In vivo studies demonstrated that administration of related pyrimidoindoles led to significant tumor regression in mouse models of breast cancer, correlating with elevated levels of IL-6 and IP-10 cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
